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molecular formula C8H10BrN3O2S B1594800 p-Nitrobenzylisothiourea hydrobromide CAS No. 64039-36-7

p-Nitrobenzylisothiourea hydrobromide

Cat. No. B1594800
M. Wt: 292.16 g/mol
InChI Key: LKCKOVQQQIRZIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08217172B2

Procedure details

Thiourea (8c) (1.55 kg) and acetone (30 L) were added to a 72-L reactor under a nitrogen atmosphere. The mixture was agitated. 4-nitrophenylmethyl bromide (8d) (4.00 kg) and acetone (15 L) were added to a separate flask. The mixture was stirred until the bromide dissolved (warming may be required). The solution of the bromide was added to the mixture of thiourea, keeping the temperature below 40° C. A thick solution formed within 30 minutes. After stiffing for 2 h, HPLC analysis of the mixture shows >99% conversion. The mixture was filtered, and the filter cake was rinsed with a 1:1 MTBE: acetone solution (8 L). The solids were dried to give 5.09 kg (93% yield) of the desired product (8a) as a white solid.
Quantity
1.55 kg
Type
reactant
Reaction Step One
Quantity
30 L
Type
solvent
Reaction Step One
Quantity
4 kg
Type
reactant
Reaction Step Two
Quantity
15 L
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]([NH2:4])=[S:3].[N+:5]([C:8]1[CH:13]=[CH:12][C:11]([CH2:14][Br:15])=[CH:10][CH:9]=1)([O-:7])=[O:6].[Br-]>CC(C)=O>[BrH:15].[N+:5]([C:8]1[CH:13]=[CH:12][C:11]([CH2:14][S:3][C:2](=[NH:4])[NH2:1])=[CH:10][CH:9]=1)([O-:7])=[O:6] |f:4.5|

Inputs

Step One
Name
Quantity
1.55 kg
Type
reactant
Smiles
NC(=S)N
Name
Quantity
30 L
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
4 kg
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)CBr
Name
Quantity
15 L
Type
solvent
Smiles
CC(=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Br-]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Br-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(=S)N

Conditions

Stirring
Type
CUSTOM
Details
The mixture was agitated
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
dissolved
TEMPERATURE
Type
TEMPERATURE
Details
(warming may be required)
CUSTOM
Type
CUSTOM
Details
the temperature below 40° C
CUSTOM
Type
CUSTOM
Details
A thick solution formed within 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
WASH
Type
WASH
Details
the filter cake was rinsed with a 1:1 MTBE
CUSTOM
Type
CUSTOM
Details
The solids were dried

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
Br.[N+](=O)([O-])C1=CC=C(CSC(N)=N)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 5.09 kg
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 94.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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